molecular formula C19H16ClN3O4S B4041867 ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4041867
M. Wt: 417.9 g/mol
InChI Key: VLYFVRCSFKTVID-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.0550049 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Structural Characterization

The compound and its analogs have been synthesized using various methods, including the Biginelli reaction, which is noted for its mild and efficient approach to generating such compounds. These synthesis methods often leverage the fluorescence properties of the compounds for potential applications in molecular imaging and sensing (Al-Masoudi et al., 2015). The structural characteristics and molecular geometries of these compounds have been elucidated using techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations, providing insights into their molecular conformations and electronic structures (Pekparlak et al., 2018).

Biological Activities

Several studies have evaluated the biological activities of these compounds, including their anticancer potential against various human cancer cell lines. For instance, compounds have been tested for their in vitro antitumor activities, revealing high potency compared to standard antitumor drugs (Gomha et al., 2017). Other research has focused on the synthesis of novel heterocycles utilizing thioureido substituents, showing significant anticancer activity (Abdel-Motaal et al., 2020). Additionally, larvicidal studies against Anopheles arabiensis have suggested potential applications in vector control (Bairagi et al., 2018).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of these compounds have been explored, indicating potential applications in the fields of photonics and optoelectronics. Studies have demonstrated the considerable NLO character of these molecules, particularly for optoelectronic high-tech applications (Hussain et al., 2020).

Properties

IUPAC Name

ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-2-27-18(24)15-16(11-6-4-3-5-7-11)21-19(28)22-17(15)12-8-9-13(20)14(10-12)23(25)26/h3-10,17H,2H2,1H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYFVRCSFKTVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(4-chloro-3-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.